tert-butyl [2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate
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Overview
Description
tert-Butyl [2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a phenyl ring substituted with a 5-methyl-1H-tetrazol-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the reaction of 5-methyl-1H-tetrazole with 4-aminobenzoyl chloride to form the intermediate 4-(5-methyl-1H-tetrazol-1-yl)benzamide. This intermediate is then reacted with tert-butyl 2-aminoethylcarbamate under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a tetrazole N-oxide, while reduction may yield a hydroxyl derivative.
Scientific Research Applications
tert-Butyl [2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a drug candidate or a drug delivery agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl [2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: An intermediate in the synthesis of ceftolozane.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate: Used in organic synthesis.
Uniqueness
tert-Butyl [2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrazole ring provides stability and potential biological activity, while the tert-butyl carbamate group offers protection and reactivity in synthetic applications.
Properties
Molecular Formula |
C16H22N6O3 |
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Molecular Weight |
346.38 g/mol |
IUPAC Name |
tert-butyl N-[2-[[4-(5-methyltetrazol-1-yl)benzoyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C16H22N6O3/c1-11-19-20-21-22(11)13-7-5-12(6-8-13)14(23)17-9-10-18-15(24)25-16(2,3)4/h5-8H,9-10H2,1-4H3,(H,17,23)(H,18,24) |
InChI Key |
IGPWZOMCEWJPIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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